

# Application Notes and Protocols for the Enantioselective Total Synthesis of (–)-Psychotridine

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### **Abstract**

This document provides a detailed overview and experimental protocols for the first enantioselective total synthesis of the complex pentameric cyclotryptamine alkaloid, (–)-psychotridine. The synthesis strategy is highlighted by a highly convergent diazene-directed assembly of enantiomerically enriched cyclotryptamine subunits. Key transformations include the stereocontrolled formation of four quaternary stereocenters in a single photochemical step and the strategic use of metal-catalyzed C–H amination to forge critical C–N bonds. This methodology offers a robust pathway for accessing complex oligomeric natural products with high stereochemical control, paving the way for further investigation of their therapeutic potential.[1][2][3]

### Introduction

The oligomeric cyclotryptamine alkaloids are a large family of natural products known for their intricate molecular architectures and a wide array of biological activities, including analgesic, antifungal, and cytotoxic properties.[4] (–)-**Psychotridine**, a pentameric member of this family, presents a significant synthetic challenge due to its multiple quaternary stereocenters and complex connectivity. The first enantioselective total synthesis and complete stereochemical assignment of (–)-**psychotridine** were reported by Scott and Movassaghi.[1][3][5] Their

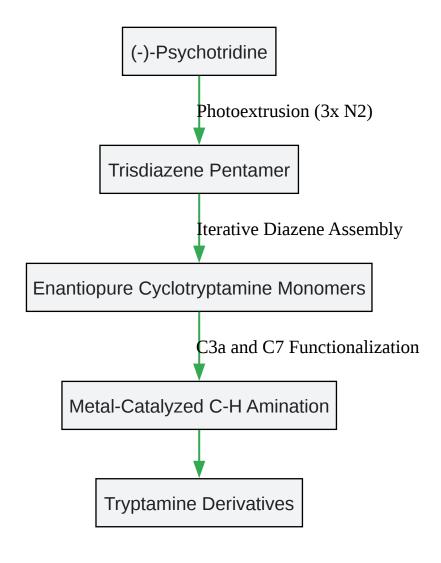


approach leverages a powerful diazene-directed fragment assembly strategy, which allows for the convergent and stereocontrolled union of complex molecular fragments.[4][6][7][8] This application note details the key aspects of this synthesis, providing protocols for the crucial steps and summarizing the quantitative data.

### **Retrosynthetic Analysis**

The retrosynthetic strategy for (–)-**psychotridine** hinges on the diazene-directed assembly. The pentameric core is envisioned to arise from a trisdiazene pentamer intermediate. This key intermediate is designed to undergo a photochemical extrusion of three molecules of dinitrogen, leading to the concomitant and highly stereocontrolled formation of four C3a–C7' and C3a–C3a' quaternary stereocenters in a single operation. The trisdiazene itself is assembled from enantiomerically pure cyclotryptamine monomers, which are prepared using metal-catalyzed C–H amination reactions to install the necessary functionality at the C3a and C7 positions.





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Caption: Retrosynthetic analysis of (-)-psychotridine.

### **Experimental Protocols**

The following protocols are based on the methodologies developed by the Movassaghi group for the synthesis of oligocyclotryptamines. For precise experimental details for the synthesis of (-)-psychotridine, refer to the supporting information of the primary publication.[1][2]

## Protocol 1: Synthesis of C3a- and C7-Aminated Cyclotryptamine Monomers via Metal-Catalyzed C–H Amination

### Methodological & Application





This protocol describes a general procedure for the rhodium-catalyzed C–H amination of cyclotryptamine precursors, a key step in preparing the building blocks for diazene assembly.[9] [10][11][12][13]

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected cyclotryptamine substrate (1.0 equiv), Rh<sub>2</sub>(esp)<sub>2</sub> (2 mol %), and MgO (2.0 equiv).
- Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask. To this suspension, add the desired aminating agent (e.g., a sulfamate ester, 1.2 equiv).
- Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminated cyclotryptamine.

### Protocol 2: Diazene-Directed Assembly of Cyclotryptamine Fragments

This protocol outlines the general steps for the coupling of aminated cyclotryptamine monomers to form diazene-linked oligomers.[4][6][7][8]

- Formation of the Mixed Sulfamide: To a solution of the C3a-aminocyclotryptamine (1.0 equiv) in anhydrous pyridine at 0 °C, add the corresponding sulfamoyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude mixed sulfamide is purified by flash chromatography.
- Oxidative Diazene Formation: The purified sulfamide is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (2.2 equiv) in THF is added dropwise, followed by a solution of a suitable oxidizing agent (e.g., N-tert-butyl-N-chlorocyanamide, 2.2 equiv) in THF.



- Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 1 hour. The
  formation of the colored diazene intermediate can be monitored visually. The reaction is
  quenched with saturated aqueous NH<sub>4</sub>Cl.
- Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude diazene, which is used immediately in the next step without further purification.

### Protocol 3: Photochemical Extrusion of Dinitrogen and Quaternary Stereocenter Formation

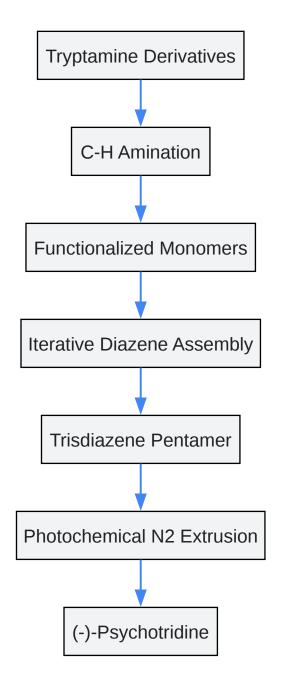
This protocol describes the key fragment coupling and stereocenter-forming step.[1][2][5]

- Photolysis Setup: The crude trisdiazene pentamer intermediate is dissolved in anhydrous toluene in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes.
- Irradiation: The reaction vessel is irradiated with a high-pressure mercury lamp (e.g., 450 W) while maintaining a low temperature (e.g., 0 °C) with a cooling bath.
- Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the disappearance of the diazene starting material. The extrusion of nitrogen gas can be observed.
- Purification: Upon completion, the solvent is removed under reduced pressure, and the
  residue is purified by preparative HPLC to isolate (-)-psychotridine.

### **Synthetic Workflow**

The forward synthesis is a convergent process, starting with the preparation of functionalized monomers, followed by their iterative assembly into the trisdiazene precursor, and culminating in the key photochemical step.





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Caption: Forward synthesis workflow for (-)-psychotridine.

### **Quantitative Data**

The following tables summarize representative quantitative data for the key transformations in the synthesis of (–)-**psychotridine**, based on the published literature. The enantiomeric excess for all chiral building blocks was reported to be high, leading to the formation of the final product with complete stereochemical control.



Table 1: Key C-H Amination Reactions

Substrate	Catalyst (mol%)	Aminating Agent	Solvent	Yield (%)
N-Boc- cyclotryptamine	Rh <sub>2</sub> (esp) <sub>2</sub> (2)	TcesNH <sub>2</sub>	DCM	75-85
N-Boc-7-bromo- cyclotryptamine	Rh <sub>2</sub> (esp) <sub>2</sub> (2)	TcesNH <sub>2</sub>	DCM	70-80

Table 2: Diazene Assembly and Photochemical Cascade

Precursor	Reaction	Conditions	Yield (%)	Stereochemica I Outcome
Monomer + Dimer	Diazene Formation	NaHMDS, Oxidant	60-70	-
Trisdiazene Pentamer	Photochemical Extrusion	hv (450 W), Toluene	40-50	Complete Stereocontrol

### Conclusion

The enantioselective total synthesis of (–)-**psychotridine** has been achieved through a highly innovative and convergent strategy. The diazene-directed assembly methodology provides a powerful tool for the stereocontrolled construction of complex oligomeric natural products. The successful application of this strategy to a pentameric alkaloid underscores its robustness and potential for the synthesis of other members of the cyclotryptamine family. This work not only provides access to significant quantities of (–)-**psychotridine** for biological evaluation but also opens new avenues for the development of novel therapeutic agents.

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